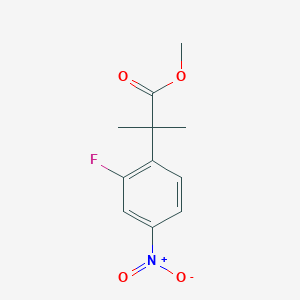

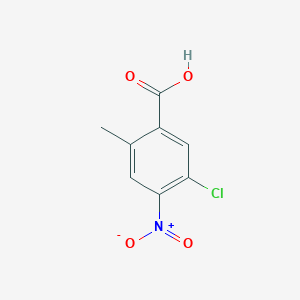

Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate

説明

“Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate” is a compound that has been studied for its potential as an antimycobacterial agent . It’s a new class of compounds that can interfere with iron homeostasis .

Synthesis Analysis

The preparation of “Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate” has been described in the literature . It was analyzed using 1H-NMR, 13C-NMR, HRMS, and SC-XRD .Molecular Structure Analysis

The molecular structure of “Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate” was analyzed using SC-XRD . The two-dimensional fingerprint of the compound indicates the prevalence of long-range interactions .Physical And Chemical Properties Analysis

The molecular formula of “Methyl (2-fluoro-4-nitrophenyl)acetate” is CHFNO, with an average mass of 213.163 Da and a monoisotopic mass of 213.043732 Da .科学的研究の応用

Synthesis and Resolution in Chemistry:

- Drewes et al. (1992) explored the use of Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate in the resolution of racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid, leading to the development of methyl 3-hydroxy-2-methyl-3-phenylpropanoate with confirmed absolute configuration by X-ray crystallography (Drewes et al., 1992).

Radiopharmaceutical Development:

- Hayes et al. (2018) reported on the radiosynthesis of a tracer developed as a surrogate for the chemical warfare agent sarin. They used a compound structurally related to Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate in the development of this radiotracer (Hayes et al., 2018).

Biochemical Photoprobes:

- Pleixats et al. (1989) studied the potential of 2-fluoro-4-nitrophenyl ethers, closely related to Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate, as biochemical photoprobes. They investigated their use in nucleophilic photosubstitutions, suggesting possible applications in biochemical investigations (Pleixats et al., 1989).

Synthesis of Androgen Receptor Antagonists:

- Li Zhi-yu (2012) conducted a study focusing on the synthesis of MDV3100, an androgen receptor antagonist, where a compound structurally similar to Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate was used as an intermediate (Li Zhi-yu, 2012).

Development of Fluorescence-based Technologies:

- Park et al. (2015) reported on the synthesis of new fluorophores, indolizino[3,2-c]quinolines, using a compound related to Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate. This study highlights its potential use in developing fluorescence-based biomedical technologies (Park et al., 2015).

作用機序

Target of Action

The primary target of Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate is the salicylate synthase MbtI from Mycobacterium tuberculosis . This enzyme catalyzes the first reaction of the biosynthesis of specific siderophores (mycobactins and carboxymycobactins), which ensure the supply of iron in Mycobacterium tuberculosis .

Mode of Action

Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate interacts with its target, the salicylate synthase MbtI, by inhibiting its function . This results in a disruption of the biosynthesis of specific siderophores, thereby affecting the iron supply in Mycobacterium tuberculosis .

Biochemical Pathways

The affected pathway is the biosynthesis of specific siderophores (mycobactins and carboxymycobactins) in Mycobacterium tuberculosis . The downstream effects include a disruption in the supply of iron, which acts as a cofactor in a variety of processes that allow the establishment and maintenance of the infection in the host .

Result of Action

The molecular and cellular effects of the action of Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate include the disruption of iron homeostasis in Mycobacterium tuberculosis . This disruption affects a variety of processes that allow the establishment and maintenance of the infection in the host .

将来の方向性

特性

IUPAC Name |

methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO4/c1-11(2,10(14)17-3)8-5-4-7(13(15)16)6-9(8)12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQBHCMAEJCYHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=C(C=C1)[N+](=O)[O-])F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1430621.png)

![4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide](/img/structure/B1430631.png)

![3-{[4-(Difluoromethyl)phenyl]methyl}pyrrolidine](/img/structure/B1430640.png)